

# Application Notes and Protocols for a 1-Cycle SANEX Process Using CyMe4BTBP

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## Compound of Interest

Compound Name: *CyMe4BTBP*

Cat. No.: *B3030313*

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These application notes provide a comprehensive overview and detailed protocols for the implementation of a 1-cycle Selective Actinide Extraction (SANEX) process utilizing the ligand 6,6'-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2'-bipyridine (**CyMe4BTBP**). This process is designed for the selective separation of trivalent minor actinides (Am, Cm) directly from high-level liquid waste (HLLW) streams, such as PUREX raffinate.[1][2]

The 1-cycle SANEX process represents a significant advancement in nuclear fuel reprocessing, aiming to simplify partitioning flowsheets by directly separating minor actinides from lanthanides and other fission products in a single cycle.[1][3] The **CyMe4BTBP** ligand is a key component, demonstrating high selectivity for trivalent actinides over the chemically similar lanthanides.[4][5]

## Core Concepts and Principles

The fundamental principle of this process lies in the selective complexation of trivalent actinides by the **CyMe4BTBP** molecule in an organic solvent phase. To enhance the extraction kinetics, N,N,N',N'-tetraoctyldiglycolamide (TODGA) is often employed as a phase-transfer catalyst.[2]

[6] The process typically involves a multi-stage counter-current extraction setup, often using centrifugal contactors, to achieve high separation efficiency.[2][3]

The overall process can be divided into three main sections:

- **Extraction:** Trivalent actinides are selectively extracted from the acidic aqueous feed (simulated PUREX raffinate) into the organic solvent containing **CyMe4BTBP** and TODGA.
- **Scrubbing:** The loaded organic phase is washed with specific aqueous solutions to remove co-extracted fission and corrosion products. For instance, oxalic acid can be used to prevent the co-extraction of zirconium and molybdenum, while L-cysteine can selectively strip co-extracted palladium.[2][7]
- **Stripping:** The trivalent actinides are recovered from the organic phase into a clean aqueous phase using a suitable stripping agent, such as a glycolic acid-based solution.[2]

## Data Presentation

### Solvent Composition

Component	Concentration	Diluent	Reference
CyMe4BTBP	10 mM	1-octanol	[6]
TODGA	5 mM	1-octanol	[6]
CyMe4BTBP/TODGA	Mixture	TPH/1-octanol mixture	[2]

## Process Parameters and Performance

Parameter	Value/Description	Reference
Feed Solution	Simulated PUREX Raffinate	[2]
Extraction Stages	12	[2]
Scrubbing Stages	16	[2]
Stripping Stages	4	[2]
Americium Recovery	> 99.8%	[2][3]
Curium Recovery	> 99.4%	[2][3]
Lanthanide Contamination in Product	< 0.5 mass-%	[8]
Decontamination Factors (Product/Feed)	> 1000 for Am(III), Cm(III), Cf(III)	[8]

## Experimental Protocols

### Preparation of Organic Solvent

Objective: To prepare the organic solvent containing **CyMe4BTBP** and TODGA for the extraction process.

Materials:

- 6,6'-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2'-bipyridine (**CyMe4BTBP**)
- N,N,N',N'-tetraoctyldiglycolamide (TODGA)
- 1-octanol or a mixture of TPH (hydrogenated tetrapropylene) and 1-octanol
- Volumetric flasks
- Magnetic stirrer and stir bars

Procedure:

- Calculate the required mass of **CyMe4BTBP** and TODGA to achieve the desired concentrations (e.g., 10 mM **CyMe4BTBP** and 5 mM TODGA).
- In a volumetric flask, dissolve the calculated amount of **CyMe4BTBP** and TODGA in the chosen diluent (e.g., 1-octanol).
- Use a magnetic stirrer to ensure complete dissolution of the solids. This may take some time.
- Once dissolved, fill the volumetric flask to the mark with the diluent.
- The solvent is now ready for use in the extraction experiments.

## Batch Extraction and Stripping Studies

Objective: To determine the distribution ratios and separation factors for actinides and lanthanides.

Materials:

- Prepared organic solvent
- Simulated PUREX raffinate solution containing known concentrations of actinides (e.g., Am-241) and lanthanides (e.g., Eu-152) in nitric acid.
- Scrubbing solutions (e.g., oxalic acid, L-cysteine in nitric acid).
- Stripping solution (e.g., glycolic acid in nitric acid).
- Centrifuge tubes
- Vortex mixer
- Centrifuge
- Pipettes
- Gamma spectrometer or other appropriate analytical instrument.

Procedure:

- Extraction:
  - Pipette equal volumes of the organic solvent and the simulated PUREX raffinate into a centrifuge tube.
  - Vortex the tube for a set amount of time (e.g., 30 minutes) to ensure thorough mixing and phase contact.
  - Centrifuge the tube to achieve complete phase separation.
  - Carefully separate the aqueous and organic phases.
  - Analyze the radionuclide concentration in both phases using a suitable analytical technique to determine the distribution ratio (D).
- Scrubbing:
  - Take the loaded organic phase from the extraction step.
  - Contact it with an equal volume of the desired scrubbing solution.
  - Repeat the vortexing, centrifugation, and phase separation steps.
  - Analyze the radionuclide concentration in the aqueous scrub solution and the washed organic phase.
- Stripping:
  - Take the scrubbed organic phase.
  - Contact it with an equal volume of the stripping solution.
  - Repeat the vortexing, centrifugation, and phase separation steps.
  - Analyze the radionuclide concentration in the aqueous product solution and the spent organic phase.

# Continuous Counter-Current Process in Centrifugal Contactors

Objective: To demonstrate the 1-cycle SANEX process in a continuous, multi-stage setup.

Materials:

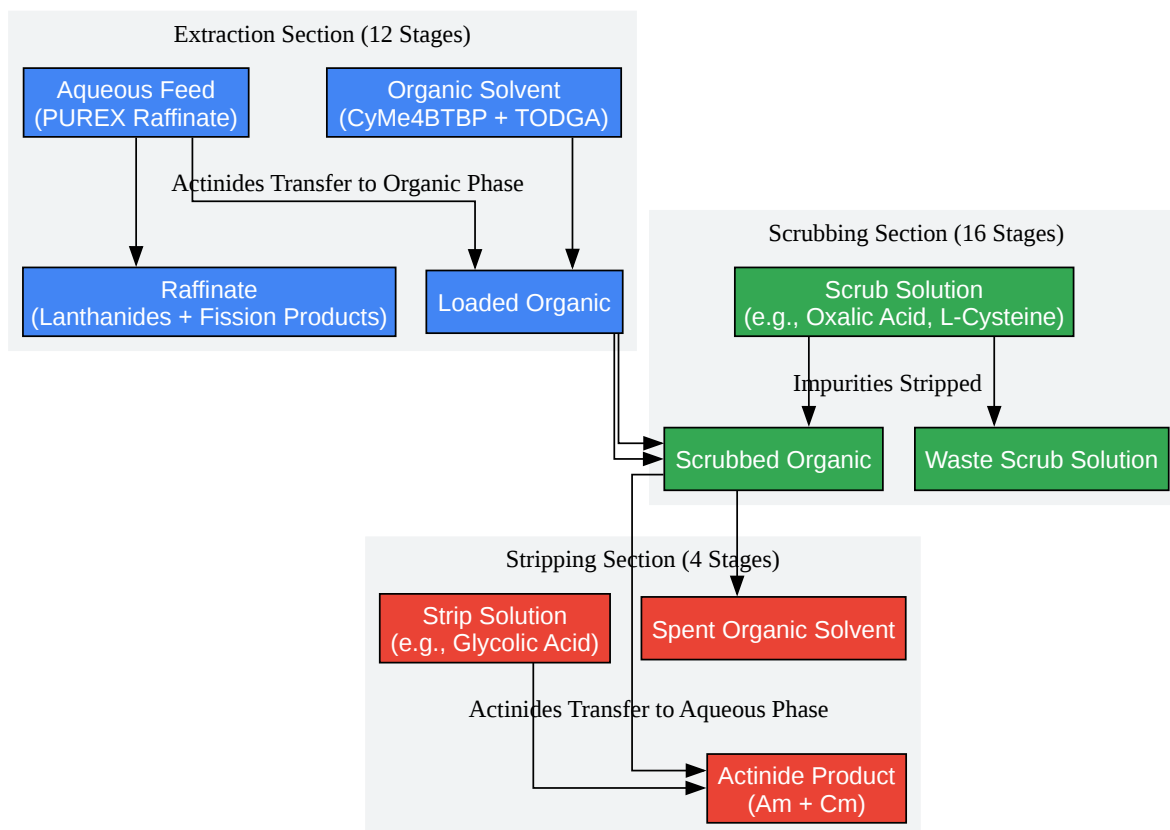
- A bank of miniature centrifugal contactors (e.g., 32 stages).[2]
- Peristaltic pumps for feeding the aqueous and organic solutions.
- Prepared organic solvent, simulated PUREX raffinate, scrub, and strip solutions.
- Collection vessels for the product, raffinate, and spent solvent streams.
- Online or at-line analytical instrumentation for process monitoring.

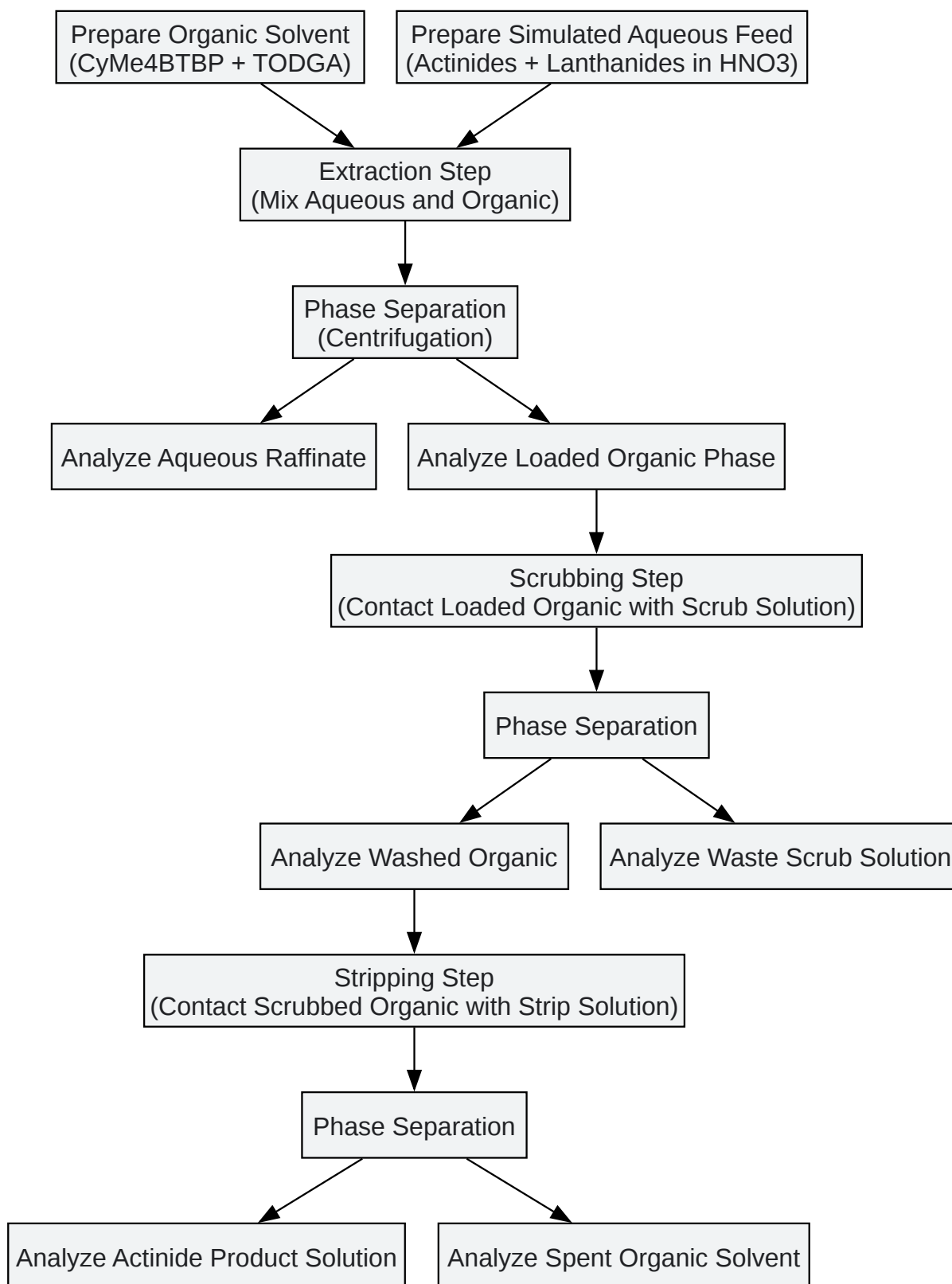
Procedure:

- Set up the centrifugal contactor bank according to the desired flowsheet configuration (e.g., 12 extraction stages, 16 scrubbing stages, 4 stripping stages).[2]
- Calibrate the peristaltic pumps to deliver the correct flow rates for each stream.
- Start the flow of the organic solvent and aqueous solutions through the contactor bank.
- Allow the system to reach a steady state, which can be monitored by analyzing the composition of the outlet streams.
- Once at a steady state, collect samples from the product, raffinate, and spent solvent streams over a defined period.
- Analyze the collected samples to determine the recovery of actinides and the decontamination from lanthanides and other fission products.

## Visualizations

### Logical Flow of the 1-Cycle SANEX Process





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